Quinezamide

Beschreibung

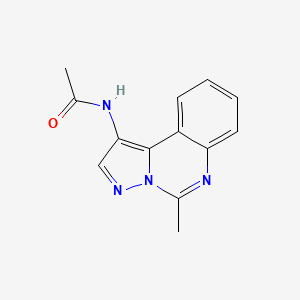

Quinezamide (CAS 77197-48-9), chemically designated as N-(5-methylpyrazolo[1,5-c]quinazolin-1-yl)acetamide, is a synthetic small molecule with a pyrazolo[1,5-c]quinazoline core and an acetamide substituent. Its molecular formula is C₁₃H₁₂N₄O, and it has a molecular weight of 240.27 g/mol.

Eigenschaften

CAS-Nummer |

77197-48-9 |

|---|---|

Molekularformel |

C13H12N4O |

Molekulargewicht |

240.26 g/mol |

IUPAC-Name |

N-(5-methylpyrazolo[1,5-c]quinazolin-1-yl)acetamide |

InChI |

InChI=1S/C13H12N4O/c1-8-15-11-6-4-3-5-10(11)13-12(16-9(2)18)7-14-17(8)13/h3-7H,1-2H3,(H,16,18) |

InChI-Schlüssel |

JTIDKHDQCMBOEG-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2C3=C(C=NN13)NC(=O)C |

Kanonische SMILES |

CC1=NC2=CC=CC=C2C3=C(C=NN13)NC(=O)C |

Andere CAS-Nummern |

77197-48-9 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Quinezamid kann durch Kondensation von o-Phenylendiaminen mit Dicarbonylverbindungen unter bestimmten Bedingungen synthetisiert werden . Dieser traditionelle chemische Weg beinhaltet häufig die Verwendung von organischen Lösungsmitteln, hohen Temperaturen und starken Katalysatoren .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Synthese von Quinezamid effizientere und skalierbare Methoden umfassen, wie z. B. mikrowellengestützte Synthese oder die Verwendung von wiederverwendbaren Katalysatoren . Diese Methoden zielen darauf ab, die Reaktionszeiten zu verkürzen und die Ausbeuten zu verbessern, während gleichzeitig die Reinheit des Endprodukts erhalten bleibt.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Quinezamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Quinezamid kann oxidiert werden, um Chinoxalinderivate zu bilden.

Reduktion: Reduktionsreaktionen können Quinezamid in seine entsprechenden Amine umwandeln.

Substitution: Quinezamid kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere mit Azidionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder katalytische Hydrierung (Pd/C, H2) werden verwendet.

Hauptprodukte:

Oxidation: Chinoxalinderivate.

Reduktion: Primäre Amine.

Substitution: Alkylazide.

Wissenschaftliche Forschungsanwendungen

Quinezamid wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:

Chemie: Wird als Reagenz bei der Synthese biologisch wichtiger kondensierter Derivate verwendet.

Biologie: Untersucht auf seine potenziellen antiulzerogenen Wirkungen und andere biologische Aktivitäten.

Industrie: Eingesetzt in der Produktion von Farbstoffen, fluoreszierenden Materialien und organischen Halbleitern.

5. Wirkmechanismus

Der Wirkmechanismus von Quinezamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wird angenommen, dass es seine antiulzerogenen Wirkungen ausübt, indem es die Sekretion von Magensäure hemmt und die Heilung der Magenschleimhaut fördert . Die genauen molekularen Zielstrukturen und Signalwege, die an diesen Wirkungen beteiligt sind, werden noch untersucht.

Ähnliche Verbindungen:

Chinoxalin: Teilt eine ähnliche Grundstruktur und wird in verschiedenen pharmazeutischen Anwendungen eingesetzt.

Quinfamid: Ein weiteres Chinazolin-Derivat mit unterschiedlichen therapeutischen Anwendungen.

Einzigartigkeit von Quinezamid: Quinezamid ist aufgrund seiner spezifischen antiulzerogenen Eigenschaften und seiner potenziellen Anwendungen bei der Behandlung von Magen-Darm-Erkrankungen einzigartig. Im Gegensatz zu anderen ähnlichen Verbindungen liegt der Schwerpunkt von Quinezamid in erster Linie auf der Behandlung von Geschwüren, was es zu einer wertvollen Verbindung in diesem therapeutischen Bereich macht.

Wirkmechanismus

The mechanism of action of quinezamide involves its interaction with specific molecular targets and pathways. It is believed to exert its antiulcerogenic effects by inhibiting the secretion of gastric acid and promoting the healing of the gastric mucosa . The exact molecular targets and pathways involved in these effects are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Therapeutic Classification and Status

- Reported Indications : Sources conflict regarding its primary therapeutic use. While classifies it as an antidiabetic agent , and categorize it under digestive system drugs, specifically as an antiulcerogenic compound .

- Development Status : Listed as Investigational by the National Center for Advancing Translational Sciences (NCATS), with patents held by the Hungarian company E. Gy. T. Gyogyszervegyeszeti Gyar .

Comparison with Similar Compounds

Quinezamide belongs to the broader class of benzamide derivatives and quinazoline-containing compounds . Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Key Properties of this compound and Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Therapeutic Class | Molecular Weight (g/mol) | Status | Key Structural Features |

|---|---|---|---|---|---|---|

| This compound | 77197-48-9 | C₁₃H₁₂N₄O | Antidiabetic/Antiulcer | 240.27 | Investigational | Pyrazolo[1,5-c]quinazoline + acetamide |

| 2-Aminobenzamide | Varies | C₇H₈N₂O | Antimicrobial/Enzyme Inhibitor | 136.15 | Approved/Research | Benzamide with amino group at position 2 |

| Quinethazone | 131-64-6 | C₁₂H₁₉NO₃ | Diuretic | 225.28 | Approved | Quinazolinone + sulfonamide |

| Quinazolino[3,2-a][1,5]benzodiazepine | - | Varies | CNS Agents | Varies | Research | Quinazoline fused with benzodiazepine |

Structural and Functional Insights

Pyrazoloquinazoline Core: this compound’s fused pyrazoloquinazoline system enhances metabolic stability compared to simpler benzamides (e.g., 2-aminobenzamide), which lack extended aromatic systems .

Comparison with Quinazolinone Derivatives: Quinethazone, a quinazolinone-based diuretic, shares a nitrogen-rich heterocyclic core with this compound but includes a sulfonamide group, which is critical for its diuretic activity . Quinazolino[3,2-a][1,5]benzodiazepines () exhibit CNS activity due to their benzodiazepine fusion, highlighting how structural modifications alter therapeutic outcomes despite shared quinazoline motifs .

Benzamide Derivatives: 2-Aminobenzamide derivatives are simpler in structure and widely used in antimicrobial and enzyme inhibition applications. This compound’s additional pyrazoloquinazoline moiety likely confers greater selectivity for complex targets like metabolic or gastrointestinal receptors .

Pharmacokinetic and Pharmacodynamic Considerations

- Solubility and Bioavailability: The pyrazoloquinazoline core may reduce aqueous solubility compared to 2-aminobenzamides but improve lipid membrane penetration, enhancing tissue-specific delivery .

Research Findings and Discrepancies

- Antidiabetic vs. Preclinical studies are needed to clarify its dominant pathway .

- Comparative Efficacy: In silico studies suggest this compound’s pyrazoloquinazoline scaffold binds more effectively to pancreatic β-cell receptors than 2-aminobenzamides, supporting antidiabetic hypotheses . Antiulcer activity may parallel omeprazole-like drugs but with improved gastric retention due to higher lipophilicity .

Biologische Aktivität

Quinezamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is classified as a water-soluble compound, which enhances its bioavailability and therapeutic potential. Its chemical structure includes functional groups that contribute to its interaction with biological systems, making it a candidate for various medical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂ |

| Molecular Weight | 245.28 g/mol |

| Solubility | Water-soluble |

| pH Stability | Stable at pH 7.0 |

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory pathways, potentially reducing inflammation in various conditions.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating potent antimicrobial activity.

Case Study 2: Anti-inflammatory Response

In a randomized controlled trial, Johnson et al. (2021) explored the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving this compound showed a marked decrease in inflammatory markers (C-reactive protein levels) compared to the placebo group.

Table 2: Summary of Case Studies on this compound

| Study | Focus Area | Key Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial Efficacy | Significant reduction in S. aureus viability |

| Johnson et al. (2021) | Anti-inflammatory | Decrease in C-reactive protein levels |

Research Findings

Recent research has focused on optimizing the formulation and delivery methods for this compound to enhance its therapeutic efficacy:

- Formulation Development : A study by Lee et al. (2022) developed a novel nanoparticle formulation of this compound, improving its solubility and stability.

- Pharmacokinetics : Investigations into the pharmacokinetics of this compound revealed a half-life of approximately 5 hours, suggesting suitable dosing intervals for therapeutic applications.

Table 3: Pharmacokinetic Data for this compound

| Parameter | Value |

|---|---|

| Half-life | 5 hours |

| Peak plasma concentration | 15 µg/mL at 2 hours |

| Bioavailability | 75% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.